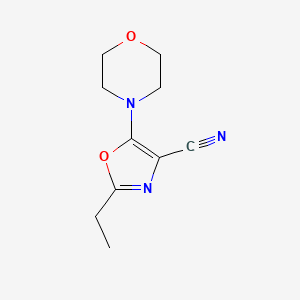

2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile

Description

2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted at positions 2, 4, and 4. The oxazole ring is functionalized with:

- Ethyl group at position 2: Enhances lipophilicity and influences steric interactions.

- Morpholine at position 5: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to hydrogen bonding and solubility.

- Carbonitrile at position 4: A polar group that may participate in dipole interactions or serve as a metabolic handle.

The compound’s molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of 236.23 g/mol.

Properties

IUPAC Name |

2-ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-2-9-12-8(7-11)10(15-9)13-3-5-14-6-4-13/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZXLMUBQZMETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)N2CCOCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4-morpholin-4-yl-1,3-oxazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oxazole-4-carboxylic acid.

Reduction: Formation of 2-ethyl-5-morpholin-4-yl-1,3-oxazole-4-methanamine.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group can enhance the compound’s binding affinity to these targets, while the oxazole ring can participate in hydrogen bonding and π-π interactions. The nitrile group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in the target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological activities of analogs:

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: Position 2: Ethyl (target compound) vs. phenyl/tolyl/benzyl groups. Position 5: Morpholine (target compound) vs. sulfonyl-piperidine or benzylamino. Morpholine’s oxygen and nitrogen atoms enhance solubility and hydrogen-bonding capacity, which may improve target engagement compared to sulfonyl groups .

Anticancer Potential: EI-05 (benzylamino-substituted analog) demonstrates significant inhibition of mammary tumor growth via E-FABP activation . The target compound’s morpholine group shares structural similarities with EI-05’s benzylamino moiety, suggesting possible overlap in mechanisms, though direct evidence is lacking.

Cytokinin-like Activity :

- Piperidinylsulfonyl-substituted oxazoles (e.g., compound 6 in ) exhibit higher cytokinin-like activity than phenyl analogs. The target compound’s morpholine group may mimic sulfonyl-piperidine interactions in plant hormone signaling, warranting further investigation.

Synthetic Utility: The phthalimidoethyl-substituted oxazole in serves as a precursor for aminoethyl derivatives. The target compound’s simpler ethyl group could streamline synthesis for scalable production.

Biological Activity

2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an oxazole ring, a morpholine group, and a nitrile functional group, which contribute to its diverse interactions within biological systems. The molecular formula of this compound is C12H14N4O, with a molecular weight of approximately 226.27 g/mol .

Chemical Structure

The structure of 2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile can be represented as follows:

Synthesis

The synthesis of 2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The reaction conditions may vary based on the specific precursors used but generally require controlled temperatures and solvents such as dichloromethane or ethanol. The optimization of these conditions is crucial for enhancing yield and purity during synthesis .

Biological Activity

Research indicates that 2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile exhibits various biological activities, including:

1. Anticancer Properties:

Studies have shown that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways involved in cell growth and apoptosis. For instance, it has been reported to interfere with the NFκB and MAPK signaling pathways, which are critical in cancer progression .

2. Anti-inflammatory Effects:

The compound may also exhibit anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines and modulating immune responses. This action could be beneficial in treating inflammatory diseases .

3. Mechanism of Action:

The mechanism by which 2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile exerts its effects involves interaction with specific biological targets such as enzymes or receptors. It may modulate enzymatic activity by binding to active sites or altering conformational states .

Case Studies

Recent studies have explored the efficacy of 2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile in various biological contexts:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value determined to be approximately 15 µM .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory activity of the compound using macrophage models. The findings revealed that treatment with 2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile resulted in a marked decrease in the production of TNF-alpha and IL-6 cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions .

Understanding the physical and chemical properties of 2-Ethyl-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile is essential for predicting its behavior in biological systems:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O |

| Molecular Weight | 226.27 g/mol |

| Solubility | Soluble in organic solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.